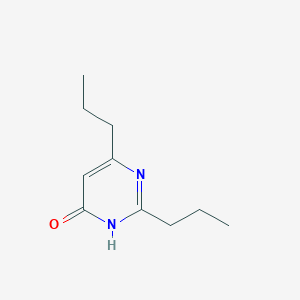

2,6-Dipropyl-3,4-dihydropyrimidin-4-one

Vue d'ensemble

Description

2,6-Dipropyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

The synthesis of 2,6-Dipropyl-3,4-dihydropyrimidin-4-one can be achieved through the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea. This reaction can be catalyzed by various catalysts, including Lewis acids, Brønsted acids, and organocatalysts . The reaction can be performed in organic solvents such as ethanol, acetonitrile, or tetrahydrofuran, or under solvent-free conditions, which are often more efficient and environmentally friendly .

Analyse Des Réactions Chimiques

2,6-Dipropyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrimidinones.

Reduction: Reduction reactions can yield dihydropyrimidines.

Substitution: It can undergo substitution reactions with various electrophiles, leading to the formation of substituted dihydropyrimidinones

Common reagents used in these reactions include oxidizing agents like sodium nitrate, reducing agents, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Antiviral Activity

Dihydropyrimidinones, including 2,6-dipropyl-3,4-dihydropyrimidin-4-one, have shown promising antiviral properties. Research indicates that these compounds can inhibit viral replication and are being explored for their efficacy against various viral infections. For instance, studies have demonstrated that DHPM derivatives possess activity against viruses such as HIV and hepatitis C virus, making them potential candidates for antiviral drug development .

Antitumor Activity

The antitumor properties of dihydropyrimidinones are well-documented. Compounds in this class have been found to induce apoptosis in cancer cells and inhibit tumor growth. Specifically, this compound has been evaluated for its cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Antibacterial and Antifungal Properties

Research has indicated that DHPMs exhibit antibacterial and antifungal activities. The compound has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. This makes it a candidate for further investigation as a potential treatment for bacterial infections .

Biginelli Reaction

The synthesis of this compound is commonly achieved through the Biginelli reaction, a three-component reaction involving aldehydes, urea (or thiourea), and β-keto esters under acidic conditions. This method is favored for its simplicity and efficiency in producing high yields of DHPMs .

| Catalyst | Reaction Conditions | Yield (%) | References |

|---|---|---|---|

| Hf(OTf)4 | Solvent-free | High | |

| Montmorillonite KSF | Green synthesis | Good | |

| Bi(NO3)3·5H2O | Solvent-free | Variable |

Anti-inflammatory Effects

Studies have shown that derivatives of this compound possess anti-inflammatory properties. These compounds inhibit the production of pro-inflammatory cytokines and can reduce swelling and pain in experimental models .

Cardiovascular Applications

The compound has been investigated for its potential as a calcium channel blocker and antihypertensive agent. These properties suggest that it could be beneficial in managing cardiovascular diseases by regulating blood pressure and heart function .

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of this compound demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 2: Antiviral Efficacy

In vitro studies evaluating the antiviral activity against hepatitis C virus showed that DHPM derivatives could inhibit viral replication effectively at low micromolar concentrations, highlighting their potential as therapeutic agents in viral infections .

Mécanisme D'action

The mechanism of action of 2,6-Dipropyl-3,4-dihydropyrimidin-4-one involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The specific molecular targets and pathways depend on the particular application and the structural modifications of the compound .

Comparaison Avec Des Composés Similaires

2,6-Dipropyl-3,4-dihydropyrimidin-4-one is similar to other dihydropyrimidinones, such as monastrol, enastron, and piperastrol. These compounds also exhibit diverse biological activities and are used in various scientific research applications . this compound is unique in its specific structural features and the particular biological activities it exhibits .

Similar Compounds

- Monastrol

- Enastron

- Piperastrol

- 5-Fluorouracil

Activité Biologique

2,6-Dipropyl-3,4-dihydropyrimidin-4-one (DHPM) is a member of the dihydropyrimidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential as an antibacterial, anticancer, and anti-inflammatory agent. This article delves into the biological activity of DHPM, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with two propyl groups at positions 2 and 6. This structural configuration enhances its lipophilicity, potentially influencing its biological activity. The molecular weight of DHPM is approximately 180.25 g/mol, suggesting good bioavailability.

Antibacterial Activity

The primary mechanism of action for DHPM involves its interaction with bacterial ribosomal A site RNA. By binding to this site, DHPM disrupts protein synthesis, leading to impaired bacterial growth and cell division. This inhibition is crucial for its antibacterial efficacy against various pathogens.

Anticancer Activity

DHPM has demonstrated cytotoxic effects in several cancer cell lines including lung (A549), leukemia (THP-1), prostate (PC-3), and colon (Colo-205) cells. Studies indicate that it reduces cell viability and inhibits colony formation and migration in these cell lines. The compound's ability to influence cellular signaling pathways and gene expression further underscores its potential as an anticancer agent.

Table 1: Summary of Biological Activities of DHPM

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Antibacterial | Inhibition of protein synthesis | |

| Anticancer | Cytotoxicity in cancer cell lines | |

| Anti-inflammatory | Potential modulation of immune responses |

Case Studies and Research Applications

- Antibacterial Effects : A study highlighted that DHPM effectively inhibited the growth of several bacterial strains by targeting ribosomal RNA. This property makes it a candidate for developing new antibiotics.

- Cytotoxicity in Cancer Research : In vitro studies showed that DHPM significantly reduced the viability of multiple cancer cell lines. For example, in A549 lung cancer cells, treatment with DHPM resulted in a dose-dependent decrease in cell proliferation.

- Potential Anti-inflammatory Properties : Although primarily studied for its anticancer and antibacterial properties, preliminary research suggests that DHPM may also have anti-inflammatory effects, particularly through modulation of immune pathways .

Comparative Analysis with Similar Compounds

DHPM shares structural similarities with other dihydropyrimidinones such as monastrol and enastron. These compounds also exhibit diverse biological activities but differ in their specific mechanisms and efficacy profiles.

Table 2: Comparison with Similar Compounds

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| This compound | Antibacterial/Anticancer | Inhibition of protein synthesis |

| Monastrol | Anticancer | Disruption of mitotic spindle assembly |

| Enastron | Antiviral | Inhibition of viral replication |

Propriétés

IUPAC Name |

2,4-dipropyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-3-5-8-7-10(13)12-9(11-8)6-4-2/h7H,3-6H2,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQKZZUTLPTPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.